(5E)-5-(furan-2-ylmethylidene)-1-(4-methylphenyl)-3-phenyl-2-thioxoimidazolidin-4-one
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Overview
Description
5-[(E)-1-(2-FURYL)METHYLIDENE]-1-(4-METHYLPHENYL)-3-PHENYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE is a complex organic compound with a unique structure that includes a furan ring, a phenyl group, and a thioxotetrahydroimidazol-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-1-(2-FURYL)METHYLIDENE]-1-(4-METHYLPHENYL)-3-PHENYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE typically involves the condensation of furan-2-carboxaldehyde with appropriate hydrazides under specific conditions. One reported method involves the reaction of acid chloride with α-aracyl (β-2-furyl)acrylic acid hydrazides in a high-yield, one-pot reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use primarily in research settings. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-1-(2-FURYL)METHYLIDENE]-1-(4-METHYLPHENYL)-3-PHENYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the thioxotetrahydroimidazol-4-one core.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the thioxotetrahydroimidazol-4-one core could produce tetrahydroimidazoles.
Scientific Research Applications
5-[(E)-1-(2-FURYL)METHYLIDENE]-1-(4-METHYLPHENYL)-3-PHENYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(E)-1-(2-FURYL)METHYLIDENE]-1-(4-METHYLPHENYL)-3-PHENYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6-Aryl-1-(3-Chloropropanoyl)-4-[(E)-1-(2-Furyl)Methylidene)]-1,2,3,4-Tetrahydro-3-Pyridazinones
- 2-(2-Chloroethyl)-5-[α-Aracyl-β-(2-Furyl)]-(E)-Vinyl-1,3,4-Oxadiazoles
Uniqueness
5-[(E)-1-(2-FURYL)METHYLIDENE]-1-(4-METHYLPHENYL)-3-PHENYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for various modifications, making it a versatile compound for research and development .
Properties
Molecular Formula |
C21H16N2O2S |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(5E)-5-(furan-2-ylmethylidene)-1-(4-methylphenyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C21H16N2O2S/c1-15-9-11-17(12-10-15)22-19(14-18-8-5-13-25-18)20(24)23(21(22)26)16-6-3-2-4-7-16/h2-14H,1H3/b19-14+ |
InChI Key |
VXQCTOYYRUMAAP-XMHGGMMESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2/C(=C/C3=CC=CO3)/C(=O)N(C2=S)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC3=CC=CO3)C(=O)N(C2=S)C4=CC=CC=C4 |
Origin of Product |
United States |
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